molecular formula C15H23NO3S B275282 Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine

Katalognummer: B275282
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: SDFCOYQHHMRXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes a cyclohexyl group, an ethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C15H23NO3S

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-19-14-11-12(2)9-10-15(14)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

InChI-Schlüssel

SDFCOYQHHMRXQN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2

Kanonische SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Wirkmechanismus

The mechanism of action of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine include other sulfonamides and benzene derivatives with different substituents. Examples include:

Uniqueness

What sets Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.